molecular formula C26H20BrClN2O3 B389341 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389341
M. Wt: 523.8g/mol
InChI Key: HOMBNCIAELSWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique combination of brominated benzodioxole and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate intermediates under acidic or basic conditions to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the brominated and chlorinated sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to receptors in the central nervous system, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular functions.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety.

    4-Chlorophenyl derivatives: Compounds with similar chlorinated phenyl groups.

    Benzodiazepines: Compounds with a similar benzodiazepine core structure.

Uniqueness

11-(6-bromo-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of brominated benzodioxole and chlorinated phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20BrClN2O3

Molecular Weight

523.8g/mol

IUPAC Name

6-(6-bromo-1,3-benzodioxol-5-yl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H20BrClN2O3/c27-18-12-24-23(32-13-33-24)11-17(18)26-25-21(29-19-3-1-2-4-20(19)30-26)9-15(10-22(25)31)14-5-7-16(28)8-6-14/h1-8,11-12,15,26,29-30H,9-10,13H2

InChI Key

HOMBNCIAELSWOR-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4Br)OCO5)C6=CC=C(C=C6)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4Br)OCO5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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